molecular formula C7H6ClNO B1367330 1-(4-Chloropyridin-2-yl)ethanone CAS No. 60159-37-7

1-(4-Chloropyridin-2-yl)ethanone

Cat. No.: B1367330
CAS No.: 60159-37-7
M. Wt: 155.58 g/mol
InChI Key: BHKULLGEGMMZQD-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and an ethanone group at the second position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloropyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 2-acetylpyridine using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the fourth position of the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Properties

The properties of 1-(4-chloropyridin-2-yl)ethanone include :

  • Melting point: 35 - 37°C
  • Boiling point: 238°C
  • Density: 1.233
  • Flash point: 98°C
  • Storage temperature: Under inert gas (nitrogen or Argon) at 2-8°C
  • **Solubility: ** Sparingly soluble in Chloroform, and slightly soluble in Methanol
  • Form: Solid
  • Predicted pKa: 1.06±0.10
  • Color: Off-White to Pale Yellow Low-Melting

Scientific Research Applications

This compound is used in the synthesis of pharmaceuticals and specialty organic chemicals .

Asymmetric Synthesis:

  • Pyridylalkylamines: this compound serves as a reagent in the asymmetric synthesis of pyridylalkylamines .
  • 1-(4-chloropyridin-2-yl)alkan-1-amines: It is used in the transaminase-catalyzed reactions starting from their corresponding prochiral ketones to produce 1-(4-chloropyridin-2-yl)alkan-1-amines .

Enzymatic Transamination:

  • This compound undergoes enzymatic transamination using transaminases overexpressed in E. coli . This process is influenced by the substitution pattern on the reactivity of prochiral ketones. Structural parameters, such as the type of aromatic ring, the presence of chlorine atoms, and the position of the ketone functionality on the aromatic ring, are also considered .
  • The reactivity comparison for the amination of methyl ketones, including this compound, shows a decrease in conversion values when the chlorine atom on the C-4 position is absent .

Data Table: Reactivity in Amination Reactions

KetoneConversion with Cv-TAConversion with ArR-TA
1-(4-chloropyridin-2-yl)ethan-1-oneUp to 87%N/A
2-acetylpyridineUp to 50%N/A
3’-chloroacetophenoneN/AUp to 17%
acetophenoneN/AUp to 21%
3-acetylpyridineN/AUp to 19%
4-acetylpyridine42%57%

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

  • 1-(2-Chloropyridin-4-yl)ethanone
  • 2-Chloro-4-acetylpyridine
  • 4-Acetyl-2-chloropyridine

Comparison: 1-(4-Chloropyridin-2-yl)ethanone is unique due to the specific positioning of the chlorine atom and ethanone group on the pyridine ring. This structural arrangement influences its reactivity and interaction with other molecules, distinguishing it from similar compounds. For example, the position of the chlorine atom can affect the compound’s ability to undergo substitution reactions and its overall stability.

Biological Activity

1-(4-Chloropyridin-2-yl)ethanone, also known as 2-(4-chloropyridin-2-yl)ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.

This compound has the following chemical structure:

  • Molecular Formula : C9H8ClN
  • Molecular Weight : 181.62 g/mol
  • CAS Number : 104039-53-8

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. A study synthesized several imidazole derivatives containing this compound, which demonstrated potent antimicrobial effects against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showcasing the effectiveness of these derivatives compared to standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
Imidazole Derivative A16E. coli
Imidazole Derivative B32S. aureus
Imidazole Derivative C8P. aeruginosa

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported that this compound triggers mitochondrial-mediated apoptosis pathways in human breast cancer cells (MCF-7). The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. It has been identified as a potential inhibitor of certain kinases involved in cancer progression. The inhibitory activity was evaluated through enzyme assays, revealing a dose-dependent inhibition pattern .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Bioconversion Studies : A study focused on the bioconversion of pyridine derivatives using whole cells of Burkholderia sp. demonstrated that this compound could be transformed into more biologically active derivatives under optimized conditions .
  • Synthesis and Characterization : Research detailing the synthesis of new compounds derived from this compound showed promising results in terms of biological activity. These compounds were characterized using NMR and mass spectrometry, confirming their structures and purity .
  • Pharmacokinetics : A pharmacokinetic study assessed the absorption and metabolism of this compound in vivo, indicating favorable bioavailability profiles that support its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Chloropyridin-2-yl)ethanone?

  • Methodology : Friedel-Crafts acylation is a common approach for introducing the ethanone group into aromatic systems. For example, reacting 4-chloropyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions can yield the target compound. Alternative methods include nucleophilic substitution of pre-functionalized pyridine derivatives. Reaction optimization should focus on temperature control (e.g., 0–5°C to avoid side reactions) and stoichiometric ratios of reagents .
  • Data Considerations : Monitor reaction progress via TLC or HPLC. Yields typically range from 50–70%, with impurities arising from over-acylation or ring chlorination .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • GC-MS : Confirm molecular weight (MW = 155.58 g/mol) and detect volatile impurities .
  • NMR : Use ¹H/¹³C NMR to verify the pyridine ring protons (δ 7.5–8.5 ppm) and the acetyl group (δ 2.6 ppm for CH₃, δ 200–210 ppm for carbonyl in ¹³C) .
  • Melting Point : Compare observed mp (e.g., 36.5–39°C for related chloropyridinyl ethanones) with literature values .

Q. What are the key physicochemical properties relevant to handling this compound?

  • Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the acetyl group or degradation of the pyridine ring.
  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chloroform. Low solubility in water (<1 mg/mL) necessitates solvent optimization for biological assays .

Advanced Research Questions

Q. How do electronic effects of the 4-chloro substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing chlorine atom deactivates the pyridine ring, directing electrophilic substitutions to the meta position. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the chloro group can act as a leaving group, enabling functionalization at C4. DFT calculations are recommended to map charge distribution and predict regioselectivity .
  • Experimental Design : Compare reaction rates and yields with non-chlorinated analogs. Use X-ray crystallography (e.g., as in ) to confirm bond angles and steric effects .

Q. What strategies mitigate contradictions in biological activity data for derivatives of this compound?

  • Case Study : Antimicrobial studies on chlorinated ethanones (e.g., 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone) show conflicting MIC values due to variations in bacterial strains and assay conditions. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Structure-activity relationship (SAR) analysis should prioritize logP and hydrogen-bonding capacity .

Q. How can computational modeling predict the compound’s potential as a pharmacophore?

  • Methods :

  • QSAR : Train models using datasets of pyridine-based bioactive molecules to correlate substituent effects (e.g., Cl, acetyl) with target binding affinity.
  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Validate predictions with in vitro inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Chemistry : Batch vs. flow chemistry comparisons reveal that continuous flow systems improve heat dissipation and reduce byproducts. Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess (ee) during asymmetric syntheses .

Properties

IUPAC Name

1-(4-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKULLGEGMMZQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515111
Record name 1-(4-Chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60159-37-7
Record name 1-(4-Chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chloro-pyridin-2-yl)-ethanone
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-2-pyridinecarbonitrile (5.35 g, 38.6 mmol) in benzene (50 ml) and ether (50 ml) cooled to 0° C. was added dropwise over 20 min a 2M solution of MeMgI in ether (23 ml, 46.3 mmol). After 0.5 h, the mixture was allowed to warm to ambient temperature, and stirring continued for 2 h. The mixture was cooled to 0° C. and 2M aqueous HCl (100 ml) added. The mixture was made basic with saturated aqueous sodium bicarbonate (˜80 ml) and the organic layer separated and dried (MgSO4). After removal of solvent, the residue was purified by flash chromatography eluting with ethyl acetate/hexane (1:5) to afford 3.60 g (60%) of 2-acetyl-4-chloropyridine.
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5.35 g
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80 mL
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Synthesis routes and methods II

Procedure details

To a 0° C. solution of 1.4 M methyl magnesium bromide in toluene/THF (6.89 mL, 9.65 mmol) in anhydrous THF (8.77 mL) was added a solution of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide (1.06 g, 5.26 mmol) in anhydrous THF (8.77 mL). The reaction mixture was stirred at RT under N2 for 17 h. The volatile solvent was removed under reduced pressure, and partitioned between EtOAc and water. The organic layer was washed with H2O, brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by MPLC (biotage) eluted with 10% EtOAc/Hex to afford 652 mg of 1-(4-chloropyridin-2-yl)ethanone (95.5%) as a white crystalline solid. 1H-NMR (Acetone-d6) δ 8.69 (d, J=5.4 Hz, 1H), 7.95 (dd, J=2.1, 1.0 Hz, 1H), 7.71 (dd, J=5.4, 2.1 Hz, 1H), 2.65 (s, 3H); TLC (10% EtOAc/Hex), Rf=0.26.
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8.77 mL
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